methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate
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Overview
Description
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a cyclopropyl group attached to an oxirane ring, making it a valuable intermediate in the synthesis of various complex molecules. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile tool in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate typically involves the cyclopropanation of an appropriate precursor followed by epoxidation. One common method includes the reaction of a cyclopropyl ketone with a suitable oxidizing agent to form the oxirane ring. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and enantiomeric purity.
Industrial Production Methods: In an industrial setting, the production of Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve ring-opening reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction typically produces diols .
Scientific Research Applications
Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: Its derivatives have potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials
Mechanism of Action
The mechanism by which Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate exerts its effects involves the interaction of its oxirane ring with various molecular targets. The strained three-membered ring is highly reactive, allowing it to participate in nucleophilic addition reactions. These reactions can lead to the formation of covalent bonds with target molecules, thereby modulating their activity. The specific pathways involved depend on the nature of the target and the context of the reaction .
Comparison with Similar Compounds
- Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate shares similarities with other oxirane-containing compounds such as epoxides and cyclopropyl derivatives.
Meso Compounds: These compounds, like meso-tartaric acid, contain chiral centers but are achiral overall due to internal symmetry
Uniqueness: What sets Methyl (2R,3R)-3-cyclopropyloxirane-2-carboxylate apart is its combination of a cyclopropyl group and an oxirane ring, which imparts unique reactivity and stability. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of chemical products.
Properties
CAS No. |
178248-34-5 |
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Molecular Formula |
C7H10O3 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (2R,3S)-3-cyclopropyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-5(10-6)4-2-3-4/h4-6H,2-3H2,1H3/t5-,6+/m0/s1 |
InChI Key |
YEAHAYMURWQZKG-PHDIDXHHSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](O1)C2CC2 |
SMILES |
COC(=O)C1C(O1)C2CC2 |
Canonical SMILES |
COC(=O)C1C(O1)C2CC2 |
Synonyms |
Oxiranecarboxylic acid, 3-cyclopropyl-, methyl ester, (2R,3R)- (9CI) |
Origin of Product |
United States |
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